4-Acetyloxy Omeprazole Sulfide
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Overview
Description
“4-Acetyloxy Omeprazole Sulfide” is a biochemical used for proteomics research . It has a molecular formula of C18H19N3O3S and a molecular weight of 357.43 .
Synthesis Analysis
The synthesis of (S)-Omeprazole, which is a very effective anti-ulcer medicine, involves the bio-oxidation of omeprazole sulfide . This process is catalyzed by resting cells of the mutant QZ-3 of Rhodococcus rhodochrous ATCC 4276 in a chloroform–water biphasic system . The reaction was optimized to work at a substrate concentration of 180 mM and a cell concentration of 100 g/L .
Chemical Reactions Analysis
The chemical reaction involved in the synthesis of (S)-Omeprazole from omeprazole sulfide is an oxidation process . The reaction was found to be highly enantioselective, yielding (S)-Omeprazole with an enantiomeric excess of over 99% .
Physical and Chemical Properties Analysis
The solubility of omeprazole sulfide, a related compound, has been measured in various solvents including ethanol, ethyl acetate, isopropanol, methanol, acetone, n-butanol, and n-propanol in the temperature range from 280.35 to 319.65 K .
Scientific Research Applications
Novel Synthesis and Pharmaceutical Impurities
Research into omeprazole, the parent compound of 4-Acetyloxy Omeprazole Sulfide, reveals novel synthesis methods and the characterization of pharmaceutical impurities. The study of these impurities is crucial for understanding the drug's stability and efficacy. For instance, novel synthesis processes have been developed to improve yield and simplify the production of omeprazole and its derivatives, which may extend to compounds like this compound (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of omeprazole have been extensively studied, providing a foundation for understanding how derivatives like this compound might behave in the body. Omeprazole is metabolized primarily through CYP2C19, affecting its plasma concentration and efficacy. This information is crucial for predicting the behavior of this compound in various populations, including those with different CYP2C19 phenotypes (Andersson, 1996).
Therapeutic Potential in Acid-Related Disorders
Omeprazole and its derivatives, including potentially this compound, have a broad therapeutic application in treating acid-related disorders such as GERD, peptic ulcer disease, and Zollinger-Ellison syndrome. The proton pump inhibition mechanism, which is central to omeprazole's action, could similarly underpin the therapeutic applications of this compound. This includes rapid ulcer healing rates and effective management of gastroesophageal reflux disease (Langtry & Wilde, 1998).
Mechanism of Action
Target of Action
The primary target of 4-Acetyloxy Omeprazole Sulfide is the proton pump . This pump, also known as the H+/K+ ATPase enzyme , is located on the secretory surface of gastric parietal cells . It plays a crucial role in the secretion of gastric acid, which is essential for digestion .
Mode of Action
This compound, similar to its parent compound Omeprazole, works by inhibiting the proton pump . It covalently binds to sulfhydryl groups of cysteines found on the H+/K+ ATPase enzyme . This interaction prevents the final step in gastric acid production, leading to a dose-dependent inhibition of gastric acid secretion .
Biochemical Pathways
The inhibition of the proton pump affects the gastric acid secretion pathway . By suppressing this pathway, this compound reduces the production of gastric acid, thereby decreasing the acidity of the stomach. This can help alleviate conditions associated with excess stomach acid, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .
Pharmacokinetics
Omeprazole is mainly metabolized by CYP2C19 and CYP3A4 . The polymorphism of CYP2C19 can affect the metabolism and hence the bioavailability of the drug . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties can also be influenced by factors such as dosage, route of administration, and patient-specific factors .
Result of Action
The primary result of this compound’s action is the reduction of gastric acid secretion . This leads to an increase in gastric pH, alleviating symptoms associated with conditions like GERD and peptic ulcer disease . It can also promote the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the stomach can affect the drug’s solubility and absorption. Additionally, factors such as diet, concurrent medications, and genetic variations in drug-metabolizing enzymes can also impact the drug’s efficacy and stability .
Safety and Hazards
Future Directions
The use of bio-oxidation for the efficient preparation of chiral sulfoxides, such as (S)-Omeprazole, is promising . The high enantioselectivity, activity, and substrate and product tolerance exhibited by the mutant QZ-3 of Rhodococcus rhodochrous ATCC 4276 suggest potential for further exploration in this area .
Biochemical Analysis
Cellular Effects
The cellular effects of 4-Acetyloxy Omeprazole Sulfide are not well-documented. Studies on Omeprazole have shown that it can have significant effects on cells. For instance, it has been found to inhibit acid secretion in parietal cells, leading to an increase in gastric pH
Molecular Mechanism
It is known that Omeprazole and its derivatives work by irreversibly blocking the H+/K+ ATPase enzyme system on the gastric parietal cell’s secretory surface . This inhibits the final step in gastric acid production, reducing gastric acidity
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Studies on Omeprazole have shown that it can have long-lasting effects on acid secretion, despite a relatively short plasma elimination half-life
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. Studies on Omeprazole have shown that it can have significant effects in animals, with long-term use leading to a significant increase in serum gastrin levels .
Metabolic Pathways
It is known that Omeprazole is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4
Subcellular Localization
It is known that Omeprazole accumulates in the acidic canaliculi of the parietal cell, where it is activated and inhibits the H+/K+ ATPase enzyme
Properties
IUPAC Name |
[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10-8-19-16(11(2)17(10)24-12(3)22)9-25-18-20-14-6-5-13(23-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSBQPLPAYUFHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC(=O)C)C)CSC2=NC3=C(N2)C=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717999 |
Source
|
Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1359829-71-2 |
Source
|
Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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